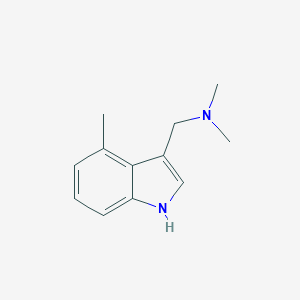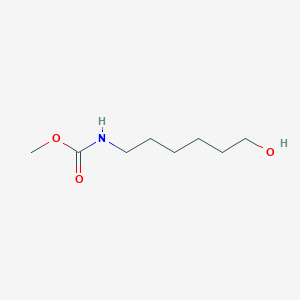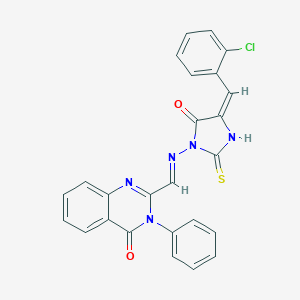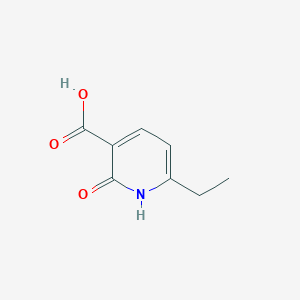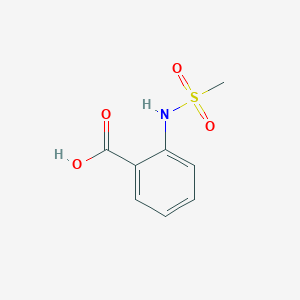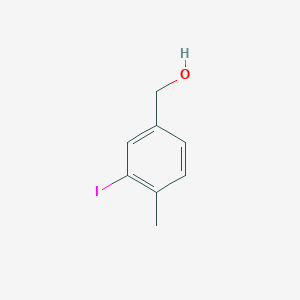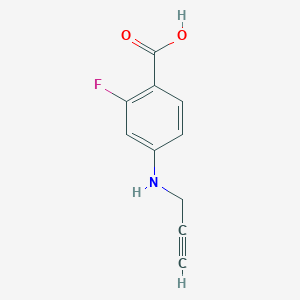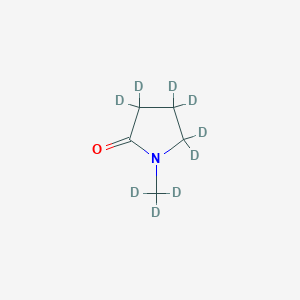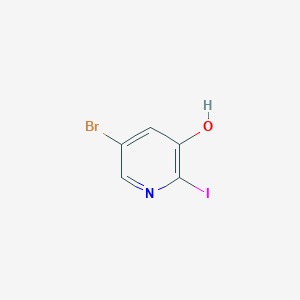
5-溴-2-碘吡啶-3-醇
概述
描述
Synthesis Analysis
The synthesis of similar bromo- and iodo-substituted pyridines typically involves halogenation reactions. For instance, the synthesis of 3-amino-5-bromo-2-iodopyridine, a compound with similar substituents, can be achieved through the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in the presence of acetic acid, leading to the introduction of an iodo substituent at the second position of the pyridine ring (Bunker et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-iodopyridin-3-ol, such as 3-amino-5-bromo-2-iodopyridine, demonstrates weak intermolecular N—H⋯N hydrogen bonds that link the molecules into chains along the z-axis of the crystal. This feature contributes to the crystal packing and stability of these substances (Bunker et al., 2008).
科学研究应用
功能化吡啶的合成:
- 5-溴-2-碘吡啶已用于 5-溴吡啶基-2-氯化镁的有效合成中。然后该中间体与各种亲电试剂反应,得到一系列功能化的吡啶衍生物。一项应用包括合成洛那法尼的中间体,洛那法尼是一种有效的抗癌剂(Song 等人,2004)。
合成五取代吡啶的富卤中间体:
- 5-溴-2-氯-4-氟-3-碘吡啶,一种富卤化合物,已使用卤素交换反应合成。该化合物在药物化学中用作有价值的构建模块,允许创建各种五取代吡啶,其功能适合进一步的化学操作(Wu 等人,2022)。
3-氨基-5-溴-2-碘吡啶的制备:
- 3-氨基-5-溴吡啶与 N-碘代琥珀酰亚胺反应生成 3-氨基-5-溴-2-碘吡啶,由于其晶体结构具有弱分子间 N—H⋯N 氢键,因此可用于结构研究(Bunker 等人,2008)。
5-溴-2-吡啶基锌试剂的直接制备:
- 已经开发出一种直接制备 5-溴-2-吡啶基碘化锌的方法。该化合物衍生自 5-溴-2-碘吡啶,并用于各种偶联反应以生成交叉偶联产物(Rieke 和 Kim,2011)。
非对称炔基吡啶的合成:
- 4-溴-2,3,5-三氯-6-碘吡啶,一种相关化合物,已用于化学选择性 Sonogashira 反应。这种方法可以有效地获得非对称单、二、三和五炔基化吡啶,具有中等到高的荧光量子产率,证明了其在开发具有特定光学性质的材料中的应用(Rivera 等人,2019)。
安全和危害
The compound is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
5-bromo-2-iodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKCQFLONIEXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626821 | |
| Record name | 5-Bromo-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodopyridin-3-ol | |
CAS RN |
188057-49-0 | |
| Record name | 5-Bromo-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-iodopyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

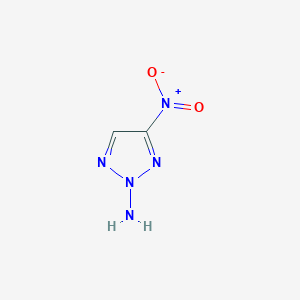
![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)
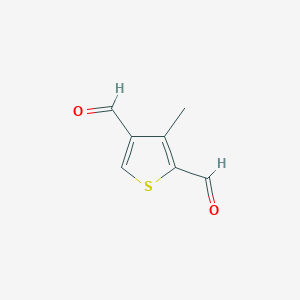
![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)
